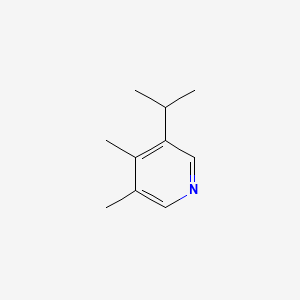

Pyridine, 3,4-dimethyl-5-(1-methylethyl)-

Vue d'ensemble

Description

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is a substituted pyridine derivative. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of pyridine is similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound Pyridine, 3,4-dimethyl-5-(1-methylethyl)- features additional methyl and isopropyl groups, which can significantly alter its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of substituted pyridines, including Pyridine, 3,4-dimethyl-5-(1-methylethyl)-, can be achieved through various methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Bohlmann-Rahtz synthesis, which involves the reaction of an enamine with an α,β-unsaturated carbonyl compound .

Industrial Production Methods

Industrial production of substituted pyridines often involves catalytic processes. For example, the use of Grignard reagents with pyridine N-oxides in the presence of acetic anhydride can yield substituted pyridines . Additionally, mechanochemically activated magnesium can mediate the direct C-4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity and substrate scope .

Analyse Des Réactions Chimiques

Types of Reactions

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- can undergo various types of chemical reactions, including:

Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).

Nucleophilic Substitution: Pyridine derivatives can react with nucleophiles due to the electron-deficient nature of the nitrogen atom.

Oxidation and Reduction: Pyridine derivatives can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, halogenation typically yields halopyridines, while oxidation can produce pyridine N-oxides.

Applications De Recherche Scientifique

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- has various applications in scientific research:

Mécanisme D'action

The mechanism of action of Pyridine, 3,4-dimethyl-5-(1-methylethyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . Additionally, the presence of methyl and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyridine: The parent compound with a simpler structure.

2,6-Lutidine: A dimethyl-substituted pyridine.

3,5-Lutidine: Another dimethyl-substituted pyridine.

2,4,6-Collidine: A trimethyl-substituted pyridine.

Uniqueness

Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other pyridine derivatives .

Activité Biologique

Pyridine derivatives, including 3,4-dimethyl-5-(1-methylethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties that make it a subject of interest for further research.

Chemical Structure and Properties

The chemical formula for 3,4-dimethyl-5-(1-methylethyl)-pyridine is . It features a pyridine ring substituted at the 3 and 4 positions with methyl groups and at the 5 position with an isopropyl group. This arrangement can influence its biological activity significantly.

1. Antimicrobial Activity

Research has shown that pyridine derivatives possess notable antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. A study reported that pyridine-based sulfa-drugs exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The introduction of functional groups at specific positions on the pyridine ring can enhance these properties.

2. Anti-inflammatory Properties

Pyridine derivatives are also recognized for their anti-inflammatory effects. For example, a related compound was identified as an EP4 antagonist, showing promising results in reducing inflammation in ex vivo assays . The mechanism often involves inhibition of prostaglandin E2 (PGE2) pathways, which are critical in inflammatory responses.

3. Neuroprotective Effects

Certain pyridine compounds have been investigated for their neuroprotective potential. They have been linked to the inhibition of acetylcholinesterase, which is beneficial in conditions like Alzheimer's disease . The structural modifications in pyridine derivatives can lead to enhanced blood-brain barrier permeability, making them suitable candidates for neurological therapies.

Table: Summary of Biological Activities of Pyridine Derivatives

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Pyridine-3-thiazole hydrazides | Antibacterial | Inhibition of bacterial cell wall synthesis |

| Nicotinic acid | Dyslipidemia | Precursor for NAD+ synthesis |

| Tacrine | Alzheimer’s disease | Acetylcholinesterase inhibition |

| Abiraterone | Prostate cancer | Inhibition of CYP17A1 |

Several studies have highlighted the potential of pyridine derivatives in drug design. For instance, a review discussed the role of pyridine scaffolds in enhancing cellular permeability and metabolic stability, which are crucial factors in drug development .

Synthesis and Modification

The synthesis of 3,4-dimethyl-5-(1-methylethyl)-pyridine typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity. Recent advances in synthetic methodologies have facilitated the production of diverse pyridine derivatives with tailored properties .

Propriétés

IUPAC Name |

3,4-dimethyl-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-7(2)10-6-11-5-8(3)9(10)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTCXVCHDKHIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296758 | |

| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104293-88-1 | |

| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104293-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.